molecular formula C20H18N2O2S B1597453 N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide CAS No. 4545-20-4

N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide

Cat. No.: B1597453
CAS No.: 4545-20-4
M. Wt: 350.4 g/mol
InChI Key: AVWHDUALELPLAI-UHFFFAOYSA-N
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Description

N’-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide is an organic compound that features a sulfonohydrazide functional group attached to a diphenylmethylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl hydrazide with benzophenone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile employed.

Scientific Research Applications

N’-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide involves its interaction with molecular targets such as enzymes or receptors. The sulfonohydrazide group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the diphenylmethylene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N’-(Diphenylmethylene)-2,2,2-trifluoroethanamine: This compound features a trifluoromethyl group instead of a sulfonohydrazide group, leading to different chemical properties and reactivity.

    N-(Diphenylmethylene)aniline: This compound lacks the sulfonohydrazide group, making it less reactive in certain chemical reactions.

Uniqueness

N’-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide is unique due to the presence of both the diphenylmethylene and sulfonohydrazide groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

N-(benzhydrylideneamino)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-16-12-14-19(15-13-16)25(23,24)22-21-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWHDUALELPLAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298109
Record name N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4545-20-4
Record name Benzophenone tosylhydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4545-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 234744
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004545204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4545-20-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120609
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4545-20-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzophenone (15.0 parts, 0.082M ex Fluka) was stirred at reflux with p-toluene sulphonylhydrazine (15.33 parts, 0.082M ex Aldrich) in ethanol (125 ml) for 10 hours. Gradually a pale yellow solution formed from which the hydrazone gradually precipitated. After cooling to 20° C., diethylether (20 ml) was added and the hydrazone filtered and washed with ether. The hydrazone was obtained as a white powder (24.0 parts; 83% theory) mp 184°-6° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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